molecular formula C12H20NO2+ B15110185 2-hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium CAS No. 732231-42-4

2-hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium

Cat. No.: B15110185
CAS No.: 732231-42-4
M. Wt: 210.29 g/mol
InChI Key: GJTCVMQXALBBCN-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of organic synthesis, biochemistry, and industrial processes. This compound is characterized by its water solubility and its ability to act as a surfactant, making it useful in various chemical reactions and formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium typically involves the reaction of 3-phenoxypropan-1-ol with trimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropane oxides, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.

Scientific Research Applications

2-Hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of cell membranes and ion channels due to its surfactant properties.

    Industry: The compound is used in the formulation of detergents, disinfectants, and emulsifiers due to its ability to reduce surface tension and enhance the mixing of immiscible liquids.

Mechanism of Action

The mechanism of action of 2-hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It can also interact with ion channels and receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Choline iodide: Another quaternary ammonium compound with similar properties and applications.

    Cetyltrimethylammonium bromide (CTAB): A widely used surfactant in biochemical research.

    Cetylpyridinium chloride (CPC): Commonly used in oral hygiene products for its antimicrobial properties.

Uniqueness

2-Hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium is unique due to its specific structure, which combines a phenoxy group with a quaternary ammonium center. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

732231-42-4

Molecular Formula

C12H20NO2+

Molecular Weight

210.29 g/mol

IUPAC Name

(2-hydroxy-3-phenoxypropyl)-trimethylazanium

InChI

InChI=1S/C12H20NO2/c1-13(2,3)9-11(14)10-15-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/q+1

InChI Key

GJTCVMQXALBBCN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(COC1=CC=CC=C1)O

Origin of Product

United States

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